molecular formula C6H5F3N2O2S B3376188 6-(Trifluoromethyl)pyridine-3-sulfonamide CAS No. 1174171-91-5

6-(Trifluoromethyl)pyridine-3-sulfonamide

Cat. No. B3376188
CAS RN: 1174171-91-5
M. Wt: 226.18
InChI Key: LNGCWLNVGKBMEH-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridine-3-sulfonamide is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of 6-(Trifluoromethyl)pyridine-3-sulfonamide involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 6-(Trifluoromethyl)pyridine-3-sulfonamide contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving 6-(Trifluoromethyl)pyridine-3-sulfonamide are complex and varied. For instance, the compound can undergo a condensation reaction with a trifluoromethyl-containing building block to produce sulfoxaflor, a compound used in the agrochemical industry .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(Trifluoromethyl)pyridine-3-sulfonamide are largely determined by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, such as 6-(Trifluoromethyl)pyridine-3-sulfonamide, are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are used for various animal health applications.

Synthesis of N-sulfonamido Polycyclic Pyrazolyl Compounds

6-Trifluoromethyl-3-pyridinesulfonyl Chloride, a derivative of 6-(Trifluoromethyl)pyridine-3-sulfonamide, is used for the preparation of N-sulfonamido polycyclic pyrazolyl compounds . These compounds are used for the treatment of cognitive disorders .

Insecticide Applications

Sulfoxaflor, an insecticide sold by Dow AgroSciences, is based on the 6-(trifluoromethyl)pyridine . It works by targeting pests that feed on sap .

Development of Fluorinated Organic Chemicals

The development of organic compounds containing fluorine has been made possible by the use of trifluoromethylpyridine (TFMP) and its derivatives . These compounds have unique physicochemical properties due to the combination of the fluorine atom and the unique characteristics of the pyridine moiety .

Enzyme Inhibition

A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This is achieved by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Future Applications

Given the unique properties and wide range of applications of TFMP derivatives, it is expected that many novel applications of 6-(Trifluoromethyl)pyridine-3-sulfonamide will be discovered in the future .

Safety and Hazards

6-(Trifluoromethyl)pyridine-3-sulfonamide is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

The demand for TFMP derivatives, including 6-(Trifluoromethyl)pyridine-3-sulfonamide, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

6-(trifluoromethyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2S/c7-6(8,9)5-2-1-4(3-11-5)14(10,12)13/h1-3H,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGCWLNVGKBMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)pyridine-3-sulfonamide

Synthesis routes and methods

Procedure details

The title compound was synthesized from N-((1R,2R)-2-(hydroxymethyl)cyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide (50 mg, 0.15 mmol), cesium carbonate (72 mg, 0.22 mmol), and 3-(4-(bromomethyl)-2,5-difluorophenyl)-1,2,4-oxadiazole (50 mg, 0.18 mmol) according to the procedure described for 4-chloro-N-(2,3-difluoro-4-(oxazol-2-yl)benzyl)-N-((1R,2R)-2-(hydroxymethyl)cyclohexyl)benzenesulfonamide (Example 20) to give N-(2,5-difluoro-4-(1,2,4-oxadiazol-3-yl)benzyl)-N-(1R,2R)-2-(hydroxymethyl)cyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide (28 mg, 35%). 1H NMR (400 MHz, CDCl3) δ ppm 9.08 (d, J=2.01 Hz, 1H), 8.82 (s, 1H), 8.25 (dd, J=8.31, 2.01 Hz, 1H), 7.81 (d, J=8.31 Hz, 1H), 7.74 (dd, J=9.82, 5.54 Hz, 1H), 7.55 (dd, J=10.20, 5.92 Hz, 1H), 4.53 (d, J=15.50 Hz, 1H), 4.47 (d, J=15.60 Hz, 1H), 3.70-3.84 (m, 1H), 3.57 (dd, J=11.71, 2.90 Hz, 1H), 321 (d, J=11.58 Hz, 1H), 1.63-1.81 (m, 3H), 1.43-1.56 (m, 2H), 1.33-1.41 (m, 1H), 1.16-1.31 (m, 2H), 1.05-1.14 (m, 1H). Analytical HPLC R.T=21.66. HRMS [M+H]+ calc'd 533.1282, found 533.1277.
Name
N-((1R,2R)-2-(hydroxymethyl)cyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step One
Name
3-(4-(bromomethyl)-2,5-difluorophenyl)-1,2,4-oxadiazole
Quantity
50 mg
Type
reactant
Reaction Step One
Name
4-chloro-N-(2,3-difluoro-4-(oxazol-2-yl)benzyl)-N-((1R,2R)-2-(hydroxymethyl)cyclohexyl)benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Trifluoromethyl)pyridine-3-sulfonamide
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6-(Trifluoromethyl)pyridine-3-sulfonamide
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6-(Trifluoromethyl)pyridine-3-sulfonamide
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6-(Trifluoromethyl)pyridine-3-sulfonamide
Reactant of Route 5
6-(Trifluoromethyl)pyridine-3-sulfonamide
Reactant of Route 6
6-(Trifluoromethyl)pyridine-3-sulfonamide

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